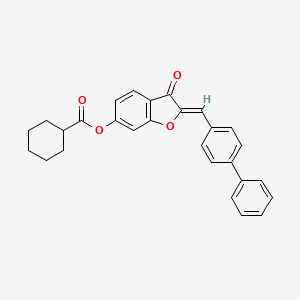

(2Z)-2-(biphenyl-4-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl cyclohexanecarboxylate

CAS No.:

Cat. No.: VC16378150

Molecular Formula: C28H24O4

Molecular Weight: 424.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C28H24O4 |

|---|---|

| Molecular Weight | 424.5 g/mol |

| IUPAC Name | [(2Z)-3-oxo-2-[(4-phenylphenyl)methylidene]-1-benzofuran-6-yl] cyclohexanecarboxylate |

| Standard InChI | InChI=1S/C28H24O4/c29-27-24-16-15-23(31-28(30)22-9-5-2-6-10-22)18-25(24)32-26(27)17-19-11-13-21(14-12-19)20-7-3-1-4-8-20/h1,3-4,7-8,11-18,22H,2,5-6,9-10H2/b26-17- |

| Standard InChI Key | JWURTJBEJPYYON-ONUIUJJFSA-N |

| Isomeric SMILES | C1CCC(CC1)C(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC=C(C=C4)C5=CC=CC=C5)/O3 |

| Canonical SMILES | C1CCC(CC1)C(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CC=C(C=C4)C5=CC=CC=C5)O3 |

Introduction

Synthesis and Characterization

2.1 Synthesis

The compound can be synthesized using condensation reactions between benzofuran derivatives and biphenyl aldehydes in the presence of cyclohexanecarboxylic acid derivatives. Catalysts such as p-toluenesulfonic acid or basic reagents like pyridine are often employed to facilitate the reaction.

2.2 Characterization Techniques

To confirm its structure, typical analytical methods include:

-

Nuclear Magnetic Resonance (NMR): and spectra provide insights into the hydrogen and carbon environments.

-

Mass Spectrometry (MS): Confirms molecular weight.

-

Infrared (IR) Spectroscopy: Identifies functional groups like carbonyl () and aromatic systems.

-

X-Ray Crystallography: Used for precise structural elucidation.

Biological Activities

3.1 Potential Pharmacological Applications

The compound's structure suggests promising bioactivity due to:

-

Benzofuran Core: Known for anticancer, anti-inflammatory, and antimicrobial activities .

-

Biphenyl Moiety: Enhances lipophilicity, aiding membrane permeability and drug-like properties.

-

Cyclohexanecarboxylate Group: May improve binding affinity to biological targets through hydrophobic interactions.

Table 1: Biological Activities of Related Benzofuran Derivatives

Research Findings

Recent studies on benzofuran derivatives emphasize their versatility:

-

Anticancer Potential: Compounds with similar scaffolds exhibit selective cytotoxicity against tumor cells by targeting DNA or enzymes involved in cell proliferation .

-

Anti-inflammatory Activity: Molecular docking studies reveal strong binding to COX-2 and LOX enzymes .

-

Drug Development Prospects: The compound’s unique hybrid structure makes it a candidate for further optimization in medicinal chemistry.

Table 2: Comparative Data on Benzofuran Derivatives

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume